

An In-Depth Technical Guide to the Spectroscopic Data of 4-Hydroxybenzamide

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Compound of Interest

Compound Name: 4-Hydroxy-benzamide

CAS No.: 15535-98-5

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This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxybenzamide (also known as 4-hydroxybenzenecarboximidamide), a molecule of interest in medicinal chemistry and drug development. As a key structural motif, a thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the study of its interactions in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 4-Hydroxybenzamide and its Spectroscopic Characterization

4-Hydroxybenzamide is an aromatic organic compound featuring a benzamide core with a hydroxyl group at the para position. The presence of the amide and phenol functional groups dictates its chemical reactivity and biological activity, making it a valuable building block in the synthesis of various therapeutic agents. Accurate structural elucidation and characterization are the bedrock of any chemical research, and in this context, spectroscopic techniques are indispensable. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of 4-Hydroxybenzamide.

The structure of 4-Hydroxybenzamide is as follows:

Caption: Molecular structure of 4-Hydroxybenzamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Hydroxybenzamidine, both ^1H and ^{13}C NMR are crucial for confirming its structure.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ^1H and ^{13}C , can exist in different spin states. The energy difference between these states corresponds to a specific resonance frequency, which is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Experimental Protocol for NMR Analysis

Sample Preparation:

- Dissolve 5-10 mg of 4-Hydroxybenzamidine in a suitable deuterated solvent (e.g., DMSO- d_6 , MeOD- d_4). The choice of solvent is critical as the labile protons of the hydroxyl and amidine groups can exchange with solvent protons. DMSO- d_6 is often preferred as it can slow down the exchange of acidic protons, allowing for their observation.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ^1H NMR: Acquire a one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- 2D NMR: Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignment.

Predicted ^1H NMR Spectral Data

While experimental ^1H NMR data for 4-hydroxybenzamidine is not readily available in public databases, a predicted spectrum can be generated based on established chemical shift principles and data from similar compounds.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (H-2, H-6)	7.5 - 7.8	Doublet	2H
Aromatic (H-3, H-5)	6.8 - 7.1	Doublet	2H
Amidine (-NH ₂)	8.0 - 9.5	Broad Singlet	2H
Phenolic (-OH)	9.0 - 10.0	Broad Singlet	1H

Interpretation:

- The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing amidine group (H-2, H-6) will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating hydroxyl group (H-3, H-5).
- The protons of the amidine and phenolic groups are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atoms.^[1]

Predicted ^{13}C NMR Spectral Data

Similarly, a predicted ^{13}C NMR spectrum provides valuable structural information.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=N (Amidine)	160 - 165
C-OH (Aromatic)	155 - 160
C-H (Aromatic, C-2, C-6)	128 - 132
C-H (Aromatic, C-3, C-5)	115 - 120
C-C=N (Aromatic, C-1)	120 - 125

Interpretation:

- The amidine carbon (C=N) is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the two nitrogen atoms.
- The aromatic carbon attached to the hydroxyl group (C-4) will also be significantly deshielded.
- The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. Different types of bonds (e.g., C=O, O-H, N-H, C=N) and different vibrational modes (stretching, bending) have characteristic absorption frequencies. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}), which provides a unique "fingerprint" of the molecule's functional groups.

Experimental Protocol for IR Analysis

Sample Preparation (for solid samples):

- KBr Pellet:
 - Grind a small amount of 4-Hydroxybenzamidinium with anhydrous potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Procedure: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

Based on the functional groups present in 4-Hydroxybenzamidinium, the following characteristic IR absorption bands are expected:

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenol)	3200 - 3600	Strong, Broad
N-H Stretch (Amidine)	3100 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=N Stretch (Amidine)	1640 - 1690	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O Stretch (Phenol)	1200 - 1300	Strong

Interpretation:

- The broad and strong O-H stretching band is a characteristic feature of phenols and is often the most prominent peak in the high-frequency region.[\[2\]](#)
- The N-H stretching vibrations of the amidine group will likely appear as a broad band, potentially overlapping with the O-H stretch.
- The strong absorption in the 1640-1690 cm⁻¹ region is indicative of the C=N double bond of the amidine group.
- The presence of the aromatic ring will be confirmed by the C-H stretching absorptions above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized to form charged particles (ions). These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z . For organic molecules, electron

ionization (EI) is a common technique that often leads to extensive fragmentation, providing a unique fragmentation pattern that can be used for structural elucidation.

Experimental Protocol for MS Analysis

Sample Introduction:

- Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can be used to separate the sample from a mixture before it enters the mass spectrometer.

Ionization and Analysis:

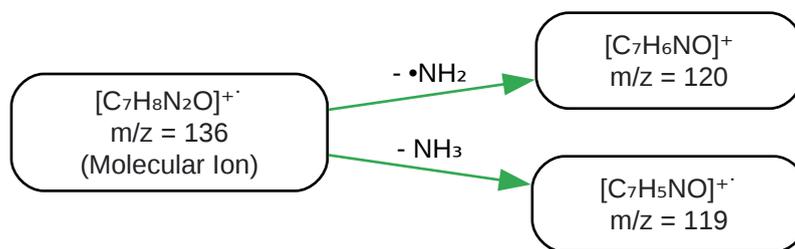
- Ionization Method: Electron Ionization (EI) is a common method for small molecules.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Experimental Mass Spectral Data

Experimental GC-MS data for 4-Hydroxybenzamidine is available from the NIST Mass Spectrometry Data Center.[\[3\]](#)

m/z	Relative Abundance	Proposed Fragment
136	High	$[M]^+$ (Molecular Ion)
120	High	$[M - NH_2]^+$
119	Moderate	$[M - NH_3]^+$

Interpretation of Fragmentation Pattern:



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Caption: Proposed fragmentation pathway for 4-Hydroxybenzamidinium in EI-MS.

- Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the molecular ion ($[M]^+$), confirming the molecular weight of 4-Hydroxybenzamidinium.[3]
- Fragment at m/z 120: A prominent peak is observed at m/z 120, which corresponds to the loss of an amino radical ($\bullet NH_2$) from the molecular ion. This is a common fragmentation pathway for amidines.[3]
- Fragment at m/z 119: The peak at m/z 119 can be attributed to the loss of ammonia (NH_3) from the molecular ion.[3]

Conclusion

The spectroscopic analysis of 4-Hydroxybenzamidinium provides a wealth of information for its unequivocal identification and structural confirmation. While experimental NMR and IR data are not readily available in public repositories, predictions based on established principles and data from analogous compounds offer a reliable framework for their interpretation. The experimental mass spectrum provides definitive evidence for the molecular weight and key fragmentation pathways. This in-depth guide serves as a valuable resource for researchers working with 4-Hydroxybenzamidinium, enabling them to confidently interpret its spectroscopic data and advance their scientific endeavors.

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